Head-to-Head Physicochemical Comparison: Molecular Weight and Predicted LogP vs. Ethoxy Analog
For compound selection in drug discovery, critical physicochemical parameters differentiate 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone from its closest ethoxy analog. The target compound has a molecular weight of 206.28 g/mol versus 192.25 g/mol for 1-(4-ethoxy-3,5-dimethylphenyl)ethanone . This represents a 14.03 g/mol (7.3%) increase, which is significant for small-molecule property space. More critically, the predicted LogP of the propoxy derivative is 3.29 , compared to a predicted LogP of approximately 2.95 for the ethoxy analog (calculated by fragment constant method) , representing a delta of +0.34 and a ~12% increase in lipophilicity, which could directly influence membrane permeability and solubility profiles in biological systems.
| Evidence Dimension | Molecular Weight and Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | Molecular Weight: 206.28; Predicted LogP: 3.29 |
| Comparator Or Baseline | 1-(4-ethoxy-3,5-dimethylphenyl)ethanone: Molecular Weight: 192.25; Predicted LogP: ~2.95 |
| Quantified Difference | Molecular Weight delta: +14.03 g/mol (+7.3%); Predicted LogP delta: +0.34 (~12%) |
| Conditions | Vendor-reported molecular weight and calculated LogP (fragment-based) at standard conditions. |
Why This Matters
The higher molecular weight and increased lipophilicity of the propoxy derivative can lead to measurably different biological transport and distribution properties compared to the ethoxy version, which is critical for optimizing drug candidates or designing SAR studies.
- [1] C. Hansch, A. Leo, and D. Hoekman. 'Exploring QSAR: Hydrophobic, Electronic, and Steric Constants'. American Chemical Society (ACS) Professional Reference Book. 1995. View Source
